molecular formula C8H9NO7 B14710435 5-Nitro-2-acetoxy-2,5-dihydro-2-furancarboxylic acid methyl ester CAS No. 22401-53-2

5-Nitro-2-acetoxy-2,5-dihydro-2-furancarboxylic acid methyl ester

Cat. No.: B14710435
CAS No.: 22401-53-2
M. Wt: 231.16 g/mol
InChI Key: FEFIJHVDPKGDHY-UHFFFAOYSA-N
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Description

5-Nitro-2-acetoxy-2,5-dihydro-2-furancarboxylic acid methyl ester is an organic compound with the molecular formula C8H9NO7 and a molecular weight of 231.1596 g/mol . It is characterized by the presence of a nitro group, an acetoxy group, and a furan ring, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-acetoxy-2,5-dihydro-2-furancarboxylic acid methyl ester typically involves the nitration of 2-acetoxy-2,5-dihydro-2-furancarboxylic acid methyl ester. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-acetoxy-2,5-dihydro-2-furancarboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amino derivatives, reduced furan compounds, and substituted furan derivatives .

Scientific Research Applications

5-Nitro-2-acetoxy-2,5-dihydro-2-furancarboxylic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Nitro-2-acetoxy-2,5-dihydro-2-furancarboxylic acid methyl ester involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to its biological effects. The furan ring and acetoxy group also play a role in its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-2-furancarboxylic acid methyl ester: Similar in structure but lacks the acetoxy group.

    5-Methyl-2-furancarboxylic acid: Contains a methyl group instead of a nitro group.

    2-Furancarboxylic acid: Lacks both the nitro and acetoxy groups.

Uniqueness

5-Nitro-2-acetoxy-2,5-dihydro-2-furancarboxylic acid methyl ester is unique due to the presence of both the nitro and acetoxy groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

CAS No.

22401-53-2

Molecular Formula

C8H9NO7

Molecular Weight

231.16 g/mol

IUPAC Name

methyl 5-acetyloxy-2-nitro-2H-furan-5-carboxylate

InChI

InChI=1S/C8H9NO7/c1-5(10)15-8(7(11)14-2)4-3-6(16-8)9(12)13/h3-4,6H,1-2H3

InChI Key

FEFIJHVDPKGDHY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1(C=CC(O1)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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